Vitamin K Vitamin K 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone is a natural product found in Brassica oleracea, Homo sapiens, and other organisms with data available.
Vitamin K is the term "vitamin K" refers to a group of chemically similar fat-soluble compounds called naphthoquinones: vitamin K1 (phytonadione) is found in plants and is the primary source of vitamin K for humans through dietary consumption, vitamin K2 compounds (menaquinones) are made by bacteria in the human gut, and vitamin K3 (menadione) is a water-soluble preparation available for adults only. Vitamin K is necessary for the liver to produce the coagulation factors II, VII, IX, and X, as well as the clotting factors protein C, protein S, and protein Z; vitamin K deficiency can result in deficiencies of these coagulation factors and excess bleeding. An injection of vitamin K is routinely given to newborn infants to prevent vitamin K deficiency bleeding, also known as hemorrhagic disease of the newborn. Vitamin K deficiency is rare in adults but may result from chronic malnutrition or an inability to absorb dietary vitamins.
A lipid cofactor that is required for normal blood clotting. Several forms of vitamin K have been identified: VITAMIN K 1 (phytomenadione) derived from plants, VITAMIN K 2 (menaquinone) from bacteria, and synthetic naphthoquinone provitamins, VITAMIN K 3 (menadione). Vitamin K 3 provitamins, after being alkylated in vivo, exhibit the antifibrinolytic activity of vitamin K. Green leafy vegetables, liver, cheese, butter, and egg yolk are good sources of vitamin K.
Brand Name: Vulcanchem
CAS No.: 12001-79-5
VCID: VC21339870
InChI: InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3
SMILES: CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
Molecular Formula: C31H46O2
Molecular Weight: 450.7 g/mol

Vitamin K

CAS No.: 12001-79-5

Cat. No.: VC21339870

Molecular Formula: C31H46O2

Molecular Weight: 450.7 g/mol

* For research use only. Not for human or veterinary use.

Vitamin K - 12001-79-5

CAS No. 12001-79-5
Molecular Formula C31H46O2
Molecular Weight 450.7 g/mol
IUPAC Name 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-dione
Standard InChI InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3
Standard InChI Key MBWXNTAXLNYFJB-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C
Impurities Commercial preparations may contain up to 20% of the cis isomer.
Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer.
SMILES CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
Canonical SMILES CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
Boiling Point 140-145 °C @ 0.001 mm Hg
Colorform Yellow viscous oil
LIGHT-YELLOW SOLIDS OR OILS
Pale yellow oil or yellow crystals
Clear, yellow to amber, viscous, odourless liquid
Melting Point -20 °C
CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/

Chemical Structure and Forms of Vitamin K

Vitamin K comprises a group of structurally related compounds that all contain the 2-methyl-1,4-naphthoquinone (menadione) moiety as their common functional core. These compounds differ in the alkyl substituent at the 3-position, which defines their classification and biological activity .

Vitamin K1 (Phylloquinone)

Phylloquinone, or vitamin K1, is chemically identified as 2-methyl-3-phytyl-1,4-naphthoquinone. This form is predominantly synthesized by plants and constitutes the primary dietary source of vitamin K for humans. It is abundant in green leafy vegetables and certain algae species . Phylloquinone's molecular structure includes a phytyl side chain at the 3-position of the menadione nucleus, which contributes to its fat-soluble properties and absorption characteristics .

Vitamin K2 (Menaquinones)

Menaquinones, collectively referred to as vitamin K2, are distinguished by polyisoprenyl substituents at the 3-position of the naphthoquinone ring. Unlike phylloquinone, menaquinones are primarily synthesized by bacteria, including those in the human intestinal microbiota . K2 is considered the more biologically important form for humans, as all other forms of vitamin K are converted to K2 in the body . Various subtypes of menaquinones exist, differing in the length of their side chains, which affects their distribution and activity in different tissues .

Vitamin K3 (Menadione)

Menadione, formerly designated as vitamin K3, lacks an alkyl group at the 3-position of the naphthoquinone ring but can undergo alkylation in vivo in certain species. Several synthetic water-soluble derivatives have been developed for commercial applications, including the sodium diphosphate ester of menadiol and menadione's addition product with sodium bisulfite .

Sources and Dietary Intake of Vitamin K

Vitamin K is widely distributed in the diet, with different forms predominating in various food sources. Understanding these sources is crucial for maintaining adequate vitamin K status.

Form of Vitamin KPrimary SourcesApproximate Content
Vitamin K1 (Phylloquinone)Leafy green vegetables (spinach, kale), broccoli, Brussels sprouts, vegetable oils400-700 μg/100g in leafy greens
Vitamin K2 (Menaquinones)Fermented foods (natto, cheese), animal products, bacterial synthesis in intestineVaries by subtype and source
Synthetic formsMedical supplements, fortified foodsDosage varies by application

Dietary intake of vitamin K varies significantly across populations, influenced by cultural dietary patterns and food availability. The association between vitamin K intake and health outcomes has been observed in several epidemiological studies, including a notable investigation that found participants with higher dietary menaquinone intakes (>32.7 mcg/day) had a 57% lower risk of coronary heart disease mortality compared to those with lower intake levels (<21.6 mcg/day) .

Physiological Functions of Vitamin K

Blood Coagulation

The most well-established function of vitamin K is its essential role in blood clotting. Vitamin K serves as a cofactor for the enzyme gamma-glutamyl carboxylase, which activates several coagulation factors, particularly prothrombin and factors VII, IX, and X . This activation occurs through the carboxylation of specific glutamic acid residues in these proteins, enabling them to bind calcium and participate effectively in the coagulation cascade . Without adequate vitamin K, these factors remain undercarboxylated and functionally impaired, potentially leading to hemorrhagic complications.

Bone Metabolism

Vitamin K plays a crucial role in bone metabolism through its involvement in the carboxylation of osteocalcin, a bone-specific protein synthesized by osteoblasts . Carboxylated osteocalcin has a higher affinity for calcium ions in hydroxyapatite, contributing to proper bone mineralization. Multiple clinical trials have investigated vitamin K supplementation for bone health, with several Japanese studies showing that menaquinone-4 (MK-4) at pharmacological doses (45 mg/day) significantly reduced fracture rates in postmenopausal women .

Antioxidant Properties and Ferroptosis Inhibition

Recent research has revealed a novel function of vitamin K as a potent antioxidant. Researchers at Tohoku University discovered that the fully reduced form of vitamin K efficiently inhibits ferroptotic cell death, a natural form of cell death characterized by extensive lipid peroxidation in cellular membranes . This finding suggests vitamin K may have neuroprotective effects and potential applications in treating conditions associated with ferroptosis, including Alzheimer's disease and acute organ injuries .

The same research team identified ferroptosis suppressor protein-1 (FSP1) as the warfarin-insensitive enzyme that reduces vitamin K, suggesting that vitamin K hydroquinone acts as a strong lipophilic antioxidant by trapping oxygen radicals in lipid bilayers . This mechanism represents a previously unrecognized biological function of vitamin K with significant therapeutic implications.

Vitamin K Deficiency

Incidence and Risk Factors

Newborn infants are particularly vulnerable due to the absence of intestinal bacteria coupled with minimal transplacental transfer and limited body stores of vitamin K . This can lead to hemorrhagic disease of the newborn, a dangerous condition that can cause bleeding into critical organs, including the brain .

Individuals with malabsorption disorders, including those with cystic fibrosis, often exhibit vitamin K deficiency due to impaired pancreatic function and enzyme production, which prevents proper absorption of fat-soluble vitamins . Additionally, prolonged antibiotic therapy may disrupt intestinal flora responsible for vitamin K2 synthesis, potentially contributing to deficiency states .

Clinical Manifestations and Treatment

The primary clinical manifestation of vitamin K deficiency is impaired blood coagulation, leading to easy bruising, mucosal bleeding, and potentially life-threatening hemorrhage. In severe cases, prolonged prothrombin time and activated partial thromboplastin time are observed in laboratory tests .

Treatment approaches depend on the severity and cause of deficiency. For hemorrhagic disease in newborns, preventive administration of vitamin K1 shortly after birth has become standard practice in many countries, with intramuscular injection showing superior efficacy compared to oral administration . For individuals with chronic malabsorption, regular supplementation may be necessary to maintain adequate vitamin K status .

Clinical Applications of Vitamin K

Prevention and Treatment of Bleeding Disorders

Vitamin K has well-established efficacy in preventing and treating several bleeding disorders. It is highly effective for hemorrhagic disease in newborns, with administration shortly after birth now standard practice . It also effectively treats hypoprothrombinemia (low levels of prothrombin) and the rare inherited vitamin K-dependent clotting factors deficiency (VKCFD) .

Management of Osteoporosis

In Japan and parts of Asia, high-dose menaquinone-4 (45 mg) is approved as a pharmacological treatment for osteoporosis . This approach is supported by clinical trials showing reduced fracture rates with MK-4 supplementation, although results have been inconsistent across different populations and study designs .

Cardiovascular Disease Prevention

Research on vitamin K's role in cardiovascular health has shown promising results. Dietary menaquinone intake has been associated with reduced coronary heart disease mortality in observational studies . Additionally, clinical trial evidence suggests that phylloquinone supplementation may reduce coronary artery calcification progression, particularly in individuals with existing calcification at baseline .

Research Advances in Vitamin K

Emerging Roles in Cystic Fibrosis Management

Recent clinical trials have investigated vitamin K supplementation in cystic fibrosis patients, who often exhibit deficiency due to fat malabsorption. A Cochrane review evaluated three trials involving 70 participants aged 8-46 years . One trial compared 5 mg weekly oral vitamin K supplementation to no supplementation, while another compared 10 mg daily vitamin K to placebo for 12 months . A third trial compared different daily doses (1 mg vs. higher doses) in children aged 8-18 years .

While these trials demonstrated improvements in vitamin K levels, they were limited by methodological issues and small sample sizes, preventing conclusive recommendations for optimal dosing . This highlights the need for larger, well-designed clinical trials to establish evidence-based guidelines for vitamin K supplementation in cystic fibrosis.

Ferroptosis and Neurodegenerative Diseases

The discovery of vitamin K's role in inhibiting ferroptosis represents a significant advancement in understanding its biological functions. Ferroptosis has been implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative conditions, suggesting that vitamin K might have neuroprotective properties .

This finding establishes a potential mechanistic link between vitamin K status and brain health, opening new avenues for research into preventive and therapeutic applications for neurodegenerative diseases. Future studies will likely investigate the clinical relevance of this mechanism and determine whether vitamin K supplementation confers measurable protection against cognitive decline and neurodegeneration .

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